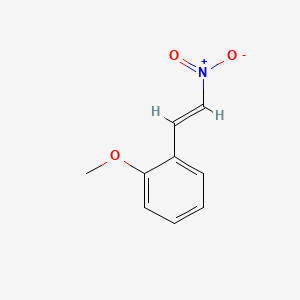

(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

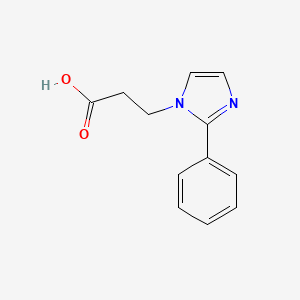

(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a useful research compound. Its molecular formula is C17H28N2O and its molecular weight is 276.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Neuropsychiatric Disorder Treatment

Compounds with structural similarities to "(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine" have been explored for their potential in treating neuropsychiatric disorders. These include ligands that target dopamine D2 receptors, critical in the pharmacological treatment of conditions like schizophrenia, Parkinson's disease, depression, and anxiety. Research on D2 receptor modulators has identified several key structural features essential for high receptor affinity, which could provide insights into the design and development of new therapeutic agents (Jůza et al., 2022).

Role in Chemical Synthesis

The compound's structural components suggest potential utility in chemical synthesis, particularly in reactions involving nucleophilic aromatic substitution. Studies have demonstrated the reactivity of similar piperidine-based compounds with nitro-aromatic compounds, yielding products through a mechanism that does not undergo base catalysis (Pietra & Vitali, 1972). This property could be useful in designing synthetic routes for complex organic molecules.

Catalysis and C-N Bond Formation

In the context of catalysis, compounds featuring benzyl and piperidinyl groups have been investigated for their roles in facilitating C-N bond-forming cross-coupling reactions. These reactions are fundamental in constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active molecules (Kantam et al., 2013).

Antioxidant Activity

Research into vitamin E and C derivatives' antioxidant activities in membrane-mimetic systems reveals the importance of structural features like those found in "this compound" for modulating antioxidant efficacy. These studies suggest potential applications in designing antioxidants for biological or industrial use (Liu, 1995).

DNA Interaction Studies

Compounds like Hoechst 33258, known for binding to the minor groove of DNA, share structural motifs with the query compound, indicating potential applications in molecular biology for DNA staining, analysis, or as a basis for drug design targeting DNA interactions (Issar & Kakkar, 2013).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O/c1-16(2)10-14(11-17(3,4)19-16)18-12-13-6-8-15(20-5)9-7-13/h6-9,14,18-19H,10-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOHDYYWLVIMAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.